Z-FA-Fmk
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Overview
Description
Preparation Methods
The synthesis of Z-FA-Fmk involves several steps, starting with the protection of the amino groups of phenylalanine and alanine. The protected amino acids are then coupled using standard peptide synthesis techniques. . Industrial production methods typically involve large-scale peptide synthesis techniques, followed by purification using chromatography.
Chemical Reactions Analysis
Z-FA-Fmk undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl ketone group. Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to 100°C.
Scientific Research Applications
Z-FA-Fmk has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of protease inhibition.
Biology: Employed in cell biology to investigate the role of cysteine proteases in apoptosis and other cellular processes.
Industry: Utilized in the development of diagnostic assays and therapeutic drugs targeting proteases.
Mechanism of Action
Z-FA-Fmk exerts its effects by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. This inhibition prevents the proteases from cleaving their substrates, leading to the suppression of downstream signaling pathways. The compound specifically targets the active site cysteine residue of the proteases, forming a covalent bond that renders the enzyme inactive .
Comparison with Similar Compounds
Z-FA-Fmk is unique among protease inhibitors due to its selectivity for effector caspases and its ability to inhibit multiple cysteine proteases. Similar compounds include:
Z-VAD-Fmk: A pan-caspase inhibitor that targets a broader range of caspases.
Z-DEVD-Fmk: A specific inhibitor of caspase-3.
Z-LEHD-Fmk: A caspase-9 inhibitor. Compared to these compounds, this compound offers a more selective inhibition profile, making it a valuable tool for studying specific protease functions.
Properties
CAS No. |
145428-08-6 |
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Molecular Formula |
C21H23FN2O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2R)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18+/m1/s1 |
InChI Key |
ASXVEBPEZMSPHB-QAPCUYQASA-N |
Isomeric SMILES |
C[C@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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